molecular formula C7H10F3NO2 B2630248 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid CAS No. 1103112-81-7

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2630248
CAS No.: 1103112-81-7
M. Wt: 197.157
InChI Key: SXGHHVIQYAFXBM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F3NO2. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. The trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential as

Safety and Hazards

The safety information for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the pyrrolidine nitrogen. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHHVIQYAFXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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